7-(2-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(2-CHLOROPHENYL)-2-[(3-ISOPROPOXYPROPYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-CHLOROPHENYL)-2-[(3-ISOPROPOXYPROPYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions: Introduction of the 2-chlorophenyl group and the 3-isopropoxypropylamino group can be done through nucleophilic substitution reactions.
Final Cyclization: The final step involves cyclization to form the dihydroquinazolinone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenyl groups.
Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution could introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-CHLOROPHENYL)-2-[(3-ISOPROPOXYPROPYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(2-Chlorophenyl)-3-(3-isopropoxypropylamino)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 7-(2-CHLOROPHENYL)-2-[(3-ISOPROPOXYPROPYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C20H24ClN3O2 |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-2-(3-propan-2-yloxypropylamino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C20H24ClN3O2/c1-13(2)26-9-5-8-22-20-23-12-16-18(24-20)10-14(11-19(16)25)15-6-3-4-7-17(15)21/h3-4,6-7,12-14H,5,8-11H2,1-2H3,(H,22,23,24) |
InChI Key |
RWPXXXUEHPJOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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